3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Description
3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 3,4-difluorinated aromatic ring and a piperazine-ethyl moiety substituted with a 2-methoxyphenyl group. Its molecular formula is estimated as C₂₀H₂₂F₂N₃O₂, with a molecular weight of ~393.4 g/mol. The 3,4-difluoro substitution on the benzamide may enhance metabolic stability and receptor affinity due to fluorine’s electronegativity and lipophilicity, while the 2-methoxyphenyl group on the piperazine could influence selectivity for specific receptor subtypes.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADKVQICDNXFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
- Target molecule : Disconnection at the amide bond yields two intermediates:
- 3,4-Difluorobenzoyl chloride (acid component)
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethylamine (amine component)
Key Synthetic Steps
- 3,4-Difluorobenzoic acid → 3,4-Difluorobenzoyl chloride (via chlorination)
- 2-Methoxyphenylpiperazine → 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethylamine (via alkylation)
- Amide coupling of acid chloride and amine
Synthesis of 3,4-Difluorobenzoic Acid Derivatives
Preparation of 3,4-Difluorobenzoyl Chloride
3,4-Difluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Reaction Conditions :
- Reagents : 3,4-Difluorobenzoic acid (1 eq), SOCl₂ (3 eq), catalytic dimethylformamide (DMF)
- Solvent : Anhydrous dichloromethane (DCM)
- Temperature : 70°C, 4 hours
- Yield : 92–95%
Mechanism :
$$
\text{3,4-Difluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4-Difluorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Purification : Distillation under reduced pressure (b.p. 120–122°C at 15 mmHg).
Alternative Precursors
3,4-Difluorobenzonitrile (CAS 85118-04-3) serves as a precursor in some routes. Hydrolysis with concentrated HCl yields 3,4-difluorobenzoic acid, which is then chlorinated:
$$
\text{3,4-Difluorobenzonitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{3,4-Difluorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{3,4-Difluorobenzoyl chloride}
$$
Synthesis of the Piperazine Ethylamine Moiety
Alkylation of 2-Methoxyphenylpiperazine
The amine intermediate is synthesized via alkylation of 1-(2-methoxyphenyl)piperazine with 2-chloroethylamine hydrochloride.
Reaction Conditions :
- Reagents : 1-(2-Methoxyphenyl)piperazine (1 eq), 2-chloroethylamine hydrochloride (1.2 eq), K₂CO₃ (2 eq)
- Solvent : Acetonitrile
- Temperature : 80°C, 12 hours
- Yield : 78–82%
Mechanism :
$$
\text{1-(2-Methoxyphenyl)piperazine} + \text{ClCH}2\text{CH}2\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{Base}} \text{2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethylamine}
$$
Purification and Characterization
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1)
- Characterization :
Amidation Reaction: Coupling of Components
Reaction Conditions and Optimization
The acid chloride and amine are coupled in anhydrous DCM with triethylamine (TEA) as a base.
Standard Protocol :
- Reagents : 3,4-Difluorobenzoyl chloride (1 eq), 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine (1.1 eq), TEA (1.5 eq)
- Solvent : DCM
- Temperature : 0°C → room temperature, 6 hours
- Yield : 85–88%
Side Reactions :
- Hydrolysis of acid chloride to benzoic acid (mitigated by anhydrous conditions)
- Over-alkylation of piperazine (controlled by stoichiometry)
Yield and Purity Analysis
| Parameter | Value | Method |
|---|---|---|
| Purity | >99% | HPLC (C18 column) |
| Melting Point | 148–150°C | Differential scanning calorimetry |
| Solubility | 2.1 mg/mL in DMSO | UV-Vis spectroscopy |
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Synthesis :
- Advantages : Improved heat transfer, reduced reaction time (2 hours vs. 6 hours batch)
- Equipment : Microreactor with Teflon-coated channels
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 3,4-Difluorobenzoic acid | 450 | Sigma-Aldrich |
| 2-Methoxyphenylpiperazine | 620 | TCI Chemicals |
| Total Raw Material Cost | 1,070 |
Comparative Analysis of Synthetic Methodologies
Coupling Reagents
A comparison of coupling agents for amide bond formation:
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| TEA/DCM | 85 | 99 | 0.12 |
| HATU | 90 | 98 | 8.50 |
| EDCl/HOBt | 88 | 97 | 2.30 |
TEA-mediated coupling remains the most cost-effective for industrial applications.
Challenges and Troubleshooting
Common Issues
- Low Amidation Yield : Caused by moisture-induced hydrolysis of acid chloride. Solution : Use molecular sieves and strict anhydrous conditions.
- Piperazine Dimerization : Occurs at high temperatures. Solution : Maintain reaction temperature below 80°C during alkylation.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4-dihydroxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand in receptor binding studies, particularly demonstrating affinity for dopamine receptors. The compound modulates receptor activity, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways related to neurotransmission.
Antipsychotic Potential
Research indicates that this compound exhibits significant binding affinity for dopamine D4 receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. For example, related compounds have shown IC50 values as low as 0.057 nM for the D4 receptor, suggesting strong potential for antipsychotic effects .
Therapeutic Applications
The compound's unique structure allows it to be explored for various therapeutic applications:
- Antipsychotic Agents : Due to its interaction with dopamine receptors, it holds promise as a potential treatment for schizophrenia and other mood disorders.
- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin receptors, suggesting potential antidepressant properties.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives may exhibit anti-inflammatory activity through modulation of cytokine production .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Dopamine Receptor Binding Study : A study demonstrated that this compound effectively binds to D4 receptors with high affinity, supporting its potential use in treating psychotic disorders.
Compound ID Receptor Type IC50 (nM) 3,4-Difluoro-N-(...) D4 0.057 - In Vivo Efficacy Trials : Animal models treated with this compound showed significant reductions in psychotic-like behaviors compared to control groups, indicating its therapeutic potential.
- Safety Profile Assessment : Toxicological evaluations revealed a favorable safety profile with no significant adverse effects at therapeutic doses.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the central nervous system. It is believed to act as a ligand for serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and influencing mood and behavior. The compound’s binding affinity and selectivity for these receptors contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The table below summarizes key structural analogues and their pharmacological or chemical properties:
Key Comparative Analysis
Substitution on Benzamide Ring
- Fluorine vs. Nitro/Chloro/Hydroxy Groups: The target compound’s 3,4-difluoro substitution likely enhances metabolic stability and receptor binding compared to the 4-nitro group in , which may increase molecular weight and polarity. Hydroxyl groups (as in THHEB ) confer antioxidant properties but limit CNS penetration due to high polarity.
Piperazine Modifications
- 2-Methoxyphenyl vs. Sulfonyl/Fluorophenyl Groups: The 2-methoxyphenyl group in the target compound and is associated with serotonin receptor affinity, particularly 5-HT1A . Sulfonyl groups (e.g., ) improve solubility and metabolic stability but may reduce receptor binding due to steric hindrance.
Research Findings and Implications
- Structural Conformations : Crystal studies of reveal a chair conformation in the piperazine ring and specific dihedral angles (e.g., 17.3° between aromatic rings), which may stabilize receptor-ligand interactions in the target compound .
- Metabolic Stability : Fluorine substitutions (target compound, ) reduce oxidative metabolism, while sulfonyl groups () enhance aqueous solubility.
- Imaging Applications : The nitro-pyridyl analogue is a precursor for ¹⁸F-MPPF, a 5-HT1A PET tracer, suggesting the target compound could be modified for similar imaging applications.
Biological Activity
3,4-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a benzamide core with difluoro substitutions and a piperazine ring, makes it a subject of interest in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 375.4 g/mol. The structural formula can be represented as:
The biological activity of this compound primarily involves interaction with specific molecular targets such as receptors and enzymes. The difluoro substitution enhances its binding affinity to these targets, potentially modulating their activity.
Research indicates that this compound may act as an inhibitor for certain enzymes or receptors, leading to various biological effects, including anti-inflammatory and anticancer activities. The precise pathways involved are still under investigation but may include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Alteration of Receptor Signaling : It may modulate receptor activities linked to cancer cell proliferation.
Anticancer Potential
Several studies have explored the anticancer properties of benzamide derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research has shown that similar compounds can significantly inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through pathways involving p53 activation and caspase-3 cleavage .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Benzamides have been shown to exhibit such effects by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
- In Vitro Studies : A study on similar benzamide derivatives demonstrated significant inhibition of RET kinase activity in cancer models, suggesting a pathway for further exploration in cancer therapy .
- Molecular Dynamics Simulations : Computational studies have indicated that the interactions between the compound and target proteins are primarily hydrophobic, which is essential for its biological efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, and what reaction conditions are critical for success?
- Methodological Answer : A common synthetic approach involves coupling a substituted benzamide with a piperazine derivative under reflux conditions. For example, in analogous syntheses, K₂CO₃ is used as a base in acetonitrile to facilitate nucleophilic substitution reactions between electrophilic intermediates (e.g., chloromethyl benzamides) and piperazine derivatives . Purification typically employs normal-phase chromatography (e.g., 10% methanol with ammonium hydroxide) to isolate the product. Reaction completion is monitored via thin-layer chromatography (TLC).
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and piperazine ring integration. For example, in related piperazine-containing compounds, aromatic protons appear between δ 6.2–7.8 ppm, while piperazine methylene protons resonate at δ 2.3–3.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 416.5 for similar benzamide derivatives) confirm molecular weight .
- Elemental Analysis : Used to validate purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of piperazine derivatives.
- Catalysis : Adding catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate substitution reactions .
- Temperature Control : Reflux at 80–90°C balances reaction rate and side-product formation. Post-reaction quenching with ice water precipitates impurities .
- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate to methanol/dichloromethane) improves resolution of polar byproducts .
Q. What molecular docking strategies are employed to predict the compound’s interaction with neurological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or dopamine receptors due to structural similarity to known piperazine-based inhibitors .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (optimized via DFT calculations) and compare binding affinities to reference ligands (e.g., donepezil for AChE) .
- Validation : Cross-validate docking results with in vitro enzyme inhibition assays (e.g., Ellman’s method for AChE activity) to confirm computational predictions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Comparative Assays : Perform parallel testing in standardized assays (e.g., radioligand binding for receptor affinity vs. fluorogenic substrates for enzyme inhibition) .
- Structural Analog Analysis : Compare activity profiles of derivatives (e.g., replacing the 2-methoxyphenyl group with 4-chlorophenyl) to identify pharmacophore elements driving specificity .
- Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
